Computed Topological Polar Surface Area and Molecular Descriptor Differentiation from Unsubstituted Sodium Benzenesulfinate
The target compound exhibits a significantly larger topological polar surface area (TPSA) of 85.6 Ų compared to 59.3 Ų for unsubstituted sodium benzenesulfinate, a 44.3% increase attributable to the additional methoxycarbonyl and chloro substituents [1] . This TPSA shift has direct implications for partitioning behavior in biphasic reaction systems and for the physicochemical properties of downstream products. Additionally, the target compound has 5 hydrogen bond acceptors (vs. 2 for the unsubstituted parent) and a molecular weight of 256.64 g/mol (vs. 164.16 g/mol), reflecting a 56% increase in mass that alters stoichiometric calculations in procurement and reaction planning [1] .
| Evidence Dimension | Computed topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 85.6 Ų; MW = 256.64 g/mol; H-bond acceptors = 5; Complexity = 251 |
| Comparator Or Baseline | Sodium benzenesulfinate (CAS 873-55-2): TPSA = 59.3 Ų; MW = 164.16 g/mol; H-bond acceptors = 2; Complexity = 112 |
| Quantified Difference | TPSA: +26.3 Ų (+44.3%); MW: +92.48 g/mol (+56.3%); H-bond acceptors: +3 (+150%); Complexity: +139 (+124%) |
| Conditions | Computed properties from PubChem (PubChem release 2025.09.15) using Cactvs 3.4.8.24 and Lexichem TK 2.9.3 |
Why This Matters
The substantial TPSA difference directly impacts the physicochemical profile of any downstream product incorporating this sulfinate, making it a non-interchangeable building block when target compound permeability, solubility, or drug-likeness parameters must be maintained within specific design envelopes.
- [1] PubChem. Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate. Computed Properties. PubChem CID 130538035. https://pubchem.ncbi.nlm.nih.gov/compound/sodium-2-chloro-5-methoxycarbonylbenzenesulfinate View Source
